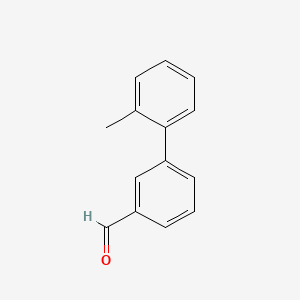

3-(2-Methylphenyl)benzaldehyde

Description

Properties

IUPAC Name |

3-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNBJBQNNBVFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362612 | |

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371764-26-0 | |

| Record name | 3-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylbiphenyl with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the oxidation of 2-methylbiphenyl using oxidizing agents such as chromyl chloride or potassium permanganate. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.

Key Findings :

-

Potassium permanganate in acidic media achieves high yields without attacking the methyl group or aromatic rings .

-

Chromium trioxide is less efficient but avoids over-oxidation .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated hydrocarbons.

Mechanistic Insight :

-

Sodium borohydride selectively reduces the aldehyde without affecting the aromatic rings .

-

Catalytic hydrogenation (H₂/Pd) fully reduces the aldehyde to a methyl group but may require elevated pressures for higher yields .

Electrophilic Aromatic Substitution

The biphenyl system undergoes substitutions at the meta and para positions relative to the aldehyde.

Regioselectivity :

-

Nitration and halogenation favor the meta position due to the electron-withdrawing aldehyde group .

-

Steric hindrance from the ortho-methyl group limits substitution at adjacent positions .

Multicomponent Reactions

The compound participates in one-pot syntheses to form complex phosphonates and heterocycles.

Catalyst Dependency :

-

T3P® promotes phosphonate formation via a three-component reaction .

-

CuCl induces cyclization to isoindoline derivatives under milder conditions .

Photocatalytic Oxygenation

Under visible light, the compound undergoes selective oxidation with molecular oxygen.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 9-Phenyl-10-methylacridinium | O₂, CHCl₃, visible light | 4-(2-Methylphenyl)benzaldehyde | 68% |

Mechanism :

-

Photoinduced electron transfer generates radical intermediates, leading to selective oxygenation of the methyl group .

Industrial-Scale Hydrolysis

A patented method highlights hydrolysis under acidic conditions for derivative synthesis.

| Reagents/Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| HCl (conc.), 50–100°C, 8–15 h | 3-Phenoxybenzaldehyde | 90% | Requires acetal protection of aldehyde |

Key Insight :

Scientific Research Applications

Chemistry

3-(2-Methylphenyl)benzaldehyde serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its electrophilic carbonyl group facilitates nucleophilic attacks, making it useful in various chemical transformations such as:

- Formation of Schiff Bases : The compound can react with amines to form Schiff bases, which are valuable intermediates in organic synthesis.

- Grignard Reactions : It can undergo reactions with Grignard reagents to yield alcohols.

Biology

In biological research, this compound has been utilized to study enzyme-catalyzed reactions and metabolic pathways. Its potential therapeutic applications are being explored, particularly in drug development aimed at targeting specific biological pathways.

Industry

Due to its aromatic properties, this compound is employed in the production of:

- Fragrances : It contributes to the scent profiles in perfumery.

- Dyes : Its chemical structure allows for use in various dye formulations.

- Polymers : It serves as a precursor in the synthesis of polymeric materials.

Recent studies have highlighted the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) demonstrates effectiveness at low concentrations, suggesting its potential as a natural antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways leading to cell death.

Cytotoxicity Evaluation

A study assessing the effects on MCF-7 breast cancer cells showed a dose-dependent decrease in cell viability after exposure to varying concentrations of the compound over 48 hours. Significant morphological changes indicative of apoptosis were observed through microscopy techniques.

Case Studies

-

Antimicrobial Efficacy Case Study :

- Methodology : Agar diffusion methods were employed to assess antibacterial activity.

- Results : Clear zones of inhibition were noted against tested strains, supporting its application as a potential natural preservative in food products.

-

Cytotoxicity Evaluation Case Study :

- Methodology : MCF-7 breast cancer cells were treated with different concentrations over a specified duration.

- Results : A dose-dependent reduction in cell viability was observed, alongside morphological changes indicative of apoptosis.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)benzaldehyde involves its reactivity as an aldehyde. The carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including the formation of Schiff bases with amines and the addition of Grignard reagents to form alcohols. The compound’s aromatic structure also allows for electrophilic substitution reactions, further expanding its utility in synthetic chemistry.

Comparison with Similar Compounds

Structural Isomers: Positional Effects of Methyl Substitution

- 3-(4-Methylphenyl)benzaldehyde (CAS 116470-54-3) Key Differences: The methyl group is para-substituted on the phenyl ring, reducing steric hindrance compared to the ortho-substituted isomer (target compound). Such positional differences may also affect binding to biological targets (e.g., enzymes or receptors) .

Substituted Benzaldehydes with Hydroxyl Groups

- 4-Hydroxybenzaldehyde () and 3-Hydroxybenzaldehyde (CAS 100-83-4, )

- Key Differences : Hydroxyl groups introduce hydrogen-bonding capacity and polarity, enhancing water solubility compared to the hydrophobic 2-methylphenyl group in the target compound.

- Bioactivity : Hydroxybenzaldehydes exhibit antioxidant and anti-inflammatory properties. For example, 3-hydroxybenzaldehyde is widely used in pharmaceutical intermediates, with consumption data tracked globally .

Anti-inflammatory Benzaldehyde Derivatives

- (S)-3-(2,3-Dihydroxy-3-methylbutyl)-4-hydroxybenzaldehyde ()

- Key Differences : A complex substituent with dihydroxy and methylbutyl groups enhances hydrophilicity and stereochemical complexity.

- Bioactivity : Demonstrates significant anti-inflammatory effects by inhibiting MAPK pathways (e.g., JNK, ERK) and reducing pro-inflammatory mediators like COX-2 and IL-6 .

Benzaldehydes with Bulky or Functionalized Substituents

- 3-[3-(4-Phenylpiperazin-1-yl)propoxy]benzaldehyde (CAS 84344-47-8, )

- Key Differences : A piperazine-propoxy chain introduces basic nitrogen atoms and conformational flexibility.

- Implications : Such structures are common in drug design for CNS targets (e.g., antipsychotics), where the substituent’s length and flexibility influence blood-brain barrier penetration .

Biological Activity

3-(2-Methylphenyl)benzaldehyde, also known as o-tolualdehyde, is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with a methyl group and an aldehyde functional group, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, summarizing its antimicrobial, antioxidant, and cytotoxic properties supported by various studies.

Chemical Structure and Properties

- Chemical Formula : C9H10O

- Molecular Weight : 134.18 g/mol

- IUPAC Name : this compound

- CAS Number : 105-54-4

The presence of both the methyl and aldehyde groups enables this compound to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- Study Findings : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, two common pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating its potential as a natural antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways, which can lead to cell death.

Antioxidant Activity

The antioxidant potential of this compound has been explored in various experimental setups:

- Experimental Results : In assays measuring free radical scavenging activity, this compound showed notable inhibition of reactive oxygen species (ROS), suggesting its role in protecting cells from oxidative stress. The IC50 value for free radical scavenging was reported at approximately 25 µM .

- Implications : These findings suggest that this compound could be beneficial in preventing oxidative damage in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Cytotoxicity and Anti-cancer Activity

Research has also focused on the cytotoxic effects of this compound on cancer cells:

- Cytotoxic Studies : In vitro studies indicated that this compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values ranged from 15 to 30 µM depending on the cell line tested .

- Mechanisms : The cytotoxic effects are thought to involve apoptosis induction through the activation of caspases and modulation of cell cycle progression. Further studies are necessary to elucidate the precise molecular pathways involved.

Summary Table of Biological Activities

Case Studies

-

Antimicrobial Efficacy Case Study :

- A series of experiments were conducted using agar diffusion methods to assess the antibacterial activity of this compound. Results indicated clear zones of inhibition against tested strains, supporting its use as a potential natural preservative in food products.

-

Cytotoxicity Evaluation Case Study :

- A detailed study assessed the effects of varying concentrations of this compound on MCF-7 breast cancer cells over 48 hours. Results showed a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-Methylphenyl)benzaldehyde, and how can reaction yields be optimized?

- Methodology : Utilize Friedel-Crafts acylation or Suzuki-Miyaura coupling for aryl-aryl bond formation. Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC. Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) .

- Key Parameters : Catalyst choice (e.g., Pd(PPh₃)₄ for coupling), stoichiometry of aldehyde precursors, and inert atmosphere to prevent oxidation.

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocol : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

- Toxicity Note : Limited toxicological data exist; treat as hazardous based on structural analogs (e.g., benzaldehyde derivatives) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, aldehyde proton at δ ~10.1 ppm) .

- FT-IR : Detect aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₂O: 196.0888) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Crystallographic Refinement : Use SHELXL for high-resolution refinement. Address disorder by partitioning anisotropic displacement parameters. Validate via R-factor convergence (<5%) and residual electron density analysis .

- Data Conflict Example : If twinning is suspected (e.g., from merging statistics), employ SHELXD for structure solution or use PLATON’s TWINLAW tool .

Q. What strategies are recommended for analyzing unexpected byproducts in the synthesis of this compound?

- Byproduct Identification :

- HPLC-MS : Compare retention times and fragmentation patterns with known impurities (e.g., 4-chlorobenzophenone analogs) .

- 2D NMR : Use COSY and HSQC to trace coupling between unexpected protons (e.g., methyl group coupling with adjacent substituents) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- In Silico Tools :

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution pathways.

- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.